6-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine
Overview
Description
“6-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C10H9BrN2S and a molecular weight of 269.16 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds based on 2-aminobenzothiazole, which is a key component in “this compound”, has been a subject of interest in recent years . The synthesis often involves one-pot multicomponent reactions with 2-aminobenzothiazole . These reactions are simple in execution, characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring attached to a cyclopropyl group and an amine group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 269.16 . Other specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
Antitumor Properties and Mechanism of Action
6-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine is part of a class of compounds with significant antitumor properties. Research has shown that certain 2-(4-aminophenyl)benzothiazoles, closely related to the compound , display highly selective and potent antitumor activities both in vitro and in vivo. These compounds are metabolized by cytochrome P450 1A1 to active metabolites, a process crucial for their antitumor effect. Water-soluble prodrugs of these benzothiazoles have been developed to overcome the limitations posed by the lipophilicity of the compounds, ensuring better bioavailability and facilitating clinical evaluation (Bradshaw et al., 2002).
EGFR Inhibition for Cancer Therapy
The synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, which likely include derivatives of this compound, has demonstrated efficacy as EGFR inhibitors. These compounds have been compared to gefitinib, a known EGFR inhibitor, in their ability to inhibit EGFR and show cytotoxicity against human cancer cell lines, including breast and lung cancers. This indicates the potential of these compounds as targeted anticancer agents (Allam et al., 2020).
Synthesis and Chemical Reactivity
Research into the chemical synthesis and reactivity of benzothiazole derivatives, including those similar to this compound, has been extensive. These studies have explored various synthetic routes and chemical reactions, contributing to a deeper understanding of the compound's chemical behavior and facilitating the development of novel derivatives with potential applications in pharmaceuticals and material science. For example, the synthesis of cycloheptathiazole derivatives and their subsequent reactions have been documented, showcasing the versatility of benzothiazole-based compounds in organic synthesis (Seto et al., 1962).
Fluorescent and Colorimetric pH Probe Development
The benzothiazole moiety has been utilized in the design of a highly water-soluble fluorescent and colorimetric pH probe, indicating the utility of benzothiazole derivatives in sensor development. Such probes are capable of monitoring pH changes in both acidic and alkaline conditions, with potential applications in real-time intracellular pH imaging (Diana et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-6-1-4-8-9(5-6)14-10(13-8)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZGKHROVUGTTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=C(S2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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